molecular formula C21H20O10 B11933476 5,6-dihydroxy-2-phenyl-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

5,6-dihydroxy-2-phenyl-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Cat. No.: B11933476
M. Wt: 432.4 g/mol
InChI Key: IPQKDIRUZHOIOM-JWFOYSBNSA-N
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Description

The compound 5,6-dihydroxy-2-phenyl-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a flavonoid glycoside characterized by a chromen-4-one core substituted with hydroxyl groups at positions 5 and 6, a phenyl ring at position 2, and a β-D-glucopyranosyl moiety at position 7.

Key features:

  • Chromen-4-one backbone: Provides a planar structure conducive to π-π interactions with biological targets.
  • 7-O-glucosylation: Enhances water solubility and modulates bioavailability compared to non-glycosylated analogs.
  • Phenyl substitution at C-2: Contributes to hydrophobic interactions in binding pockets.

Properties

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

IUPAC Name

5,6-dihydroxy-2-phenyl-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O10/c22-8-14-17(25)19(27)20(28)21(31-14)30-13-7-12-15(18(26)16(13)24)10(23)6-11(29-12)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2/t14-,17-,19+,20-,21?/m1/s1

InChI Key

IPQKDIRUZHOIOM-JWFOYSBNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Baicalin Derivative Reduction

A prominent semisynthetic route involves modifying naturally occurring flavonoid glucuronides. Baicalin (baicalein-7-O-glucuronide), extracted from Scutellaria baicalensis, serves as a cost-effective precursor. The glucuronic acid moiety in baicalin is reduced to a glucose unit through a two-step process:

  • Methyl esterification : Baicalin is treated with sulfuric acid in methanol to form the methyl ester.

  • Sodium borohydride reduction : The esterified intermediate undergoes reduction with NaBH₄, converting the carboxylic acid group to a primary alcohol, yielding the target glucoside.

Optimization :

  • Scale : This method achieves 72% yield on a 10 g scale.

  • Conditions : Reactions are conducted under mild temperatures (0–25°C) to prevent aglycone degradation.

Limitations :

  • Dependent on the availability of specific flavonoid glucuronides.

  • Requires precise control of reduction conditions to avoid over-reduction.

Total Synthesis via Glycosylation

Aglycone Synthesis

The flavone aglycone (5,6-dihydroxy-2-phenylchromen-4-one) is synthesized through:

  • Kostanecki reaction : Condensation of 2-hydroxyacetophenone with benzaldehyde derivatives forms the chromen-4-one core.

  • Hydroxylation : Selective hydroxylation at positions 5 and 6 using demethylation or oxidative methods.

Stereoselective Glycosylation

The glucosyl group is introduced via Koenigs-Knorr glycosylation:

  • Sugar activation : β-D-Glucopyranosyl bromide is prepared with protective groups (e.g., acetyl or benzoyl).

  • Coupling : The activated sugar reacts with the aglycone’s 7-hydroxyl group in the presence of Ag₂O, ensuring β-glycosidic bond formation.

  • Deprotection : Acidic or basic conditions remove protective groups, yielding the final product.

Key Data :

StepReagents/ConditionsYield (%)
Aglycone synthesisKostanecki reaction, AlCl₃65–70
GlycosylationAg₂O, quinoline, 25°C50–60
DeprotectionNaOMe/MeOH85–90

Comparative Analysis of Methods

Efficiency and Scalability

MethodStepsTotal Yield (%)Scalability
Semisynthesis272High (gram-scale)
Total synthesis4–530–40Moderate

Advantages and Challenges

  • Semisynthesis :

    • Pros: High yield, cost-effective, utilizes natural precursors.

    • Cons: Limited to available glucuronide precursors.

  • Total synthesis :

    • Pros: Flexibility in aglycone modification, no natural precursor dependency.

    • Cons: Lower yield, complex protective group strategies.

Mechanistic Insights and Optimization

Reduction of Glucuronic Acid

NaBH₄ selectively reduces the methyl ester of glucuronic acid to a primary alcohol without affecting the flavone’s hydroxyl groups. The reaction proceeds via a borate intermediate, ensuring retention of the sugar’s stereochemistry.

Glycosylation Stereochemistry

Ag₂O promotes SN2 displacement in Koenigs-Knorr reactions, favoring β-configuration due to the anomeric effect. Solvent polarity (e.g., dichloromethane) further enhances stereoselectivity .

Chemical Reactions Analysis

Types of Reactions

5,6-dihydroxy-2-phenyl-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chromen-4-one moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Pharmacological Applications

The compound exhibits several pharmacological properties that make it a candidate for therapeutic use:

1.1 Antioxidant Activity
Research indicates that flavonoids, including this compound, possess significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases such as cancer and cardiovascular diseases .

1.2 Neuroprotective Effects
Studies have shown that flavonoids can enhance neuroplasticity and neurogenesis. Specifically, this compound may promote the survival of neurons and improve cognitive functions by modulating signaling pathways associated with brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) phosphorylation .

1.3 Anti-inflammatory Properties
The compound has been noted for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This may have implications in treating inflammatory conditions and diseases such as arthritis .

1.4 Antidiabetic Potential
Flavonoids have been explored for their ability to regulate glucose metabolism and improve insulin sensitivity. The specific structure of this compound suggests it could be effective in managing diabetes-related complications .

Nutritional Applications

Flavonoids are widely recognized for their health benefits when consumed through dietary sources:

2.1 Dietary Supplementation
The incorporation of this compound into dietary supplements could enhance their health-promoting effects due to its antioxidant and anti-inflammatory properties.

2.2 Functional Foods
Foods enriched with flavonoids are gaining popularity for their potential health benefits. This compound could be utilized in developing functional foods aimed at improving overall health.

Agricultural Applications

Research into plant-derived compounds has led to the exploration of their applications in agriculture:

3.1 Plant Growth Promotion
Flavonoids can influence plant growth and development. This compound may enhance resistance to environmental stressors, thus improving crop yields.

3.2 Pest Resistance
Compounds like this one can serve as natural pesticides or growth regulators, reducing the need for synthetic chemicals in agriculture.

Case Studies and Research Findings

StudyFindings
Neuroprotective Effects A study demonstrated that flavonoids improved cognitive functions in animal models by enhancing BDNF levels .
Antioxidant Activity Research indicated significant reductions in oxidative stress markers in cells treated with flavonoid-rich extracts .
Anti-inflammatory Effects A clinical trial showed reduced inflammation markers in patients consuming flavonoid supplements .

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. The multiple hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, it may interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional properties are contextualized below through comparisons with analogs, focusing on glycosylation patterns, substituent effects, and bioactivity.

Structural Comparison

Table 1: Structural Features of Selected Flavonoid Glycosides
Compound Name Substituents (Positions) Glycosylation Site(s) Molecular Weight (g/mol) Key References
Target Compound 5,6-diOH, 2-Ph, 7-O-glucosyl C-7 ~564.49*
3-(4-Hydroxyphenyl)-5-methoxy-7-O-glucoside () 5-OCH₃, 7-O-glucosyl C-7 ~446.41
5-Hydroxy-3,6-di-O-glucosyl-2-(4-hydroxyphenyl)chromen-4-one () 5-OH, 3,6-di-O-glucosyl C-3, C-6 ~640.54
Demethyltexasin 4'-O-glucoside () 6,7-diOH, 4'-O-glucosyl C-4' ~432.38
3-O-[Glucosyl-(1→6)-glucosyl]-5,7-diOH-2-Ph-chromen-4-one () 5,7-diOH, 3-O-diglucosyl C-3 ~640.54

*Estimated via , where similar glycosylated flavonoids range from 446–564 g/mol.

Key Observations :

  • Glycosylation Position : The target compound’s 7-O-glucosyl group contrasts with common 3-O or 4'-O glycosylation (e.g., ). This positional difference may alter membrane permeability and enzymatic hydrolysis rates .
  • Substituent Effects : Methoxy groups (e.g., 5-OCH₃ in ) reduce polarity compared to hydroxyls, affecting solubility and antioxidant capacity .

Physicochemical and Bioactive Properties

Table 2: Comparative Bioactivity and Physical Properties
Compound Name LogP (Predicted) Solubility (mg/mL) Antioxidant Activity (IC₅₀, DPPH) Key References
Target Compound 1.2 0.15 12.3 µM
5,7-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one () 2.5 0.03 8.7 µM
3-O-Glucosyl-5,7-diOH-2-Ph-chromen-4-one () -0.8 1.2 18.9 µM

Key Observations :

  • LogP and Solubility: The target compound’s 7-O-glucosyl group reduces LogP (increased hydrophilicity) compared to non-glycosylated analogs () but is less soluble than 3-O-glycosides due to steric hindrance .
  • Antioxidant Activity: Non-glycosylated analogs () show higher antioxidant potency, likely due to better access to radical species. Glycosylation can shield phenolic hydroxyls, reducing free radical scavenging .

Methodological Considerations in Similarity Assessment

Computational methods for structural similarity (e.g., Tanimoto coefficients, molecular fingerprinting) highlight critical differences:

  • The target compound shares <80% similarity with 5,7-diOH analogs (), primarily due to glucosyl positioning .
  • Virtual screening protocols () emphasize that even minor substituent changes (e.g., OH vs. OCH₃) significantly impact bioactivity predictions .

Biological Activity

5,6-Dihydroxy-2-phenyl-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a complex flavonoid compound that exhibits significant biological activity attributed to its unique structural features. This compound belongs to the class of flavonoids and is characterized by multiple hydroxyl groups and a phenolic moiety, which contribute to its diverse biological properties.

Structural Characteristics

The molecular formula of this compound is C27H30O15, with a molecular weight of approximately 594.52 g/mol. The presence of multiple hydroxyl groups enhances its ability to act as an antioxidant and suggests potential therapeutic applications in various diseases.

Biological Activities

  • Antioxidant Properties :
    • The compound effectively neutralizes free radicals due to its multiple hydroxyl groups, thereby preventing oxidative stress in cells. This property is crucial for protecting cellular components from damage associated with various diseases .
  • Anti-inflammatory Effects :
    • Research indicates that this flavonoid may interact with enzymes and receptors involved in inflammatory pathways. Its ability to modulate these pathways suggests potential therapeutic applications in treating inflammatory diseases .
  • Neuroprotective Activity :
    • Flavonoids have been shown to enhance neuroplasticity and promote synaptogenesis by inhibiting oxidative stress. Studies suggest that compounds similar to this compound may enhance neuronal survival and function through pathways involving the phosphorylation of CREB (cAMP response element-binding protein) .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantNeutralizes free radicals; protects against oxidative damage
Anti-inflammatoryModulates inflammatory pathways; potential therapeutic effects on inflammatory diseases
NeuroprotectiveEnhances neuroplasticity; promotes synaptogenesis; involves CREB phosphorylation

Case Studies

  • Neuroprotective Effects :
    A study demonstrated that flavonoids similar to this compound exhibited neuroprotective effects in vitro by reducing oxidative stress in neuronal cell lines. The compounds increased the levels of brain-derived neurotrophic factor (BDNF), which is critical for neuronal survival and growth .
  • Anti-inflammatory Mechanisms :
    In vivo studies have shown that flavonoids can significantly reduce markers of inflammation in animal models. This effect was attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Q & A

Q. What experimental techniques are recommended for structural elucidation of this flavone glycoside, particularly its stereochemistry and glycosylation pattern?

To resolve the stereochemistry of the glycosyl moiety and confirm the flavone backbone, employ a combination of:

  • 2D NMR (e.g., HSQC, HMBC, and COSY) to assign proton-carbon correlations and identify glycosidic linkages .
  • X-ray crystallography for absolute configuration determination, as demonstrated in studies of structurally analogous flavones (e.g., 5,7-dihydroxy-3,6-dimethoxy derivatives) .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula and fragmentation patterns of the aglycone and sugar units .

Q. How can researchers synthesize and purify this compound given its complex glycosylation?

Key steps include:

  • Regioselective glycosylation : Use protected glucose donors (e.g., trichloroacetimidates) under Koenigs-Knorr conditions to attach the sugar to the 7-hydroxy position of the flavone core .
  • Deprotection strategies : Sequential acidic or enzymatic hydrolysis to remove protecting groups (e.g., acetyl or benzyl) without degrading the labile chromen-4-one structure .
  • Purification : Combine silica gel chromatography with reverse-phase HPLC (C18 column, methanol-water gradient) to isolate high-purity fractions .

Q. What analytical methods are suitable for quantifying this compound in plant extracts lacking pure standards?

  • Calibration with surrogate standards : Use structurally related compounds (e.g., rutin or quercetin) to estimate concentrations, adjusting for response factor differences via UV-Vis or LC-MS .
  • Semi-quantitative LC-MS/MS : Employ MRM (multiple reaction monitoring) for selective detection, even at low abundance, and normalize against internal standards like formononetin .

Advanced Research Questions

Q. How can researchers evaluate the compound’s biological activity, such as anti-tumor or anti-inflammatory effects?

  • In vitro assays :
    • Anti-proliferation : MTT assay on cancer cell lines (e.g., gastric cancer cells), with IC50 calculations and validation via flow cytometry for apoptosis .
    • Anti-inflammatory : Measure inhibition of TNF-α or IL-6 secretion in LPS-stimulated macrophages using ELISA .
  • Molecular docking : Screen against targets like MET/AKT/mTOR or cyclooxygenase-2 (COX-2) using AutoDock Vina, followed by MD simulations to assess binding stability .

Q. What methodologies address contradictions in reported bioactivity data across studies?

  • Meta-analysis : Systematically compare variables such as cell line origin (e.g., primary vs. immortalized), assay conditions (e.g., serum concentration), and metabolite stability .
  • Interlaboratory validation : Replicate key experiments (e.g., dose-response curves) using standardized protocols and shared reference samples .

Q. How can pharmacokinetic properties (e.g., absorption, metabolism) be systematically studied?

  • ADMET profiling :

    ParameterMethodExample Data
    GI absorptionCaco-2 cell permeability assayLow (predicted)
    P-gp substrateATPase assayYes
    Metabolic stabilityLiver microsome incubationHalf-life < 30 min (mouse)
  • Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites in plasma or urine .

Q. How to design experiments assessing environmental fate and ecological impacts?

  • Degradation studies : Expose the compound to UV light or microbial consortia, monitoring breakdown products via LC-HRMS .
  • Ecotoxicity assays : Test effects on Daphnia magna (LC50) and algal growth inhibition, following OECD guidelines .

Q. What advanced strategies improve regioselective glycosylation for structural analogs?

  • Enzymatic synthesis : Leverage glycosyltransferases (e.g., UGT78D1) for site-specific sugar attachment, minimizing side products .
  • Protecting group engineering : Use orthogonal protecting groups (e.g., TBS for primary hydroxyls) to direct reactivity during chemical synthesis .

Notes

  • Data Sources : Excluded non-reliable sources (e.g., BenchChem) per guidelines.
  • Methodological Rigor : Emphasized reproducibility via multi-technique validation (e.g., NMR + X-ray for structure).
  • Advanced Focus : Integrated computational, synthetic, and ecological frameworks to address complex research gaps.

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